molecular formula C18H29ClN2OSSi B2801586 4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide CAS No. 1956365-05-1

4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide

Cat. No. B2801586
CAS RN: 1956365-05-1
M. Wt: 385.04
InChI Key: GYWQFBJNRXFCGC-UHFFFAOYSA-N
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Description

4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.

Scientific Research Applications

Synthetic Routes and Industrial Applications

One relevant application of compounds similar to 4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide in scientific research is their use in the synthesis of complex molecules. For example, in the development of synthetic routes for vandetanib, a therapeutic agent, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and related compounds are used in multi-step synthesis processes. These processes involve substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution reactions, highlighting the compound's utility in facilitating industrial-scale synthetic routes with favorable yields and commercial value (Mi, 2015).

Asymmetric Synthesis and N-Heterocycles

Another significant application is in asymmetric synthesis, particularly in the formation of N-heterocycles via sulfinimines. Chiral sulfinamides, closely related to the tert-butyl groups in the given compound, are known for their role in stereoselective synthesis. These methods provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Ligand Synthesis for D2-like Receptors

Compounds with similar structural features are explored for their potential in ligand synthesis, specifically targeting D2-like receptors. The synthesis and evaluation of arylcycloalkylamines, such as phenyl piperidines and their derivatives, have been investigated for improving the potency and selectivity of binding affinity at D2-like receptors. This research has implications for the development of antipsychotic agents, demonstrating the utility of these compounds in medicinal chemistry (Sikazwe et al., 2009).

Environmental Applications

In environmental science, research into the degradation products of related compounds, such as 4-tert-octylphenol, and their removal from water showcases the environmental relevance. Studies focus on biodegradability, toxic degradation products, and novel removal techniques, such as wastewater treatment using plant enzymes, which could potentially apply to a broad range of similar compounds. This underscores the importance of understanding the environmental impact and management of chemical substances (Olaniyan et al., 2020).

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-N-(4-chlorophenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2OSSi/c1-18(2,3)24(4,5)22-16-10-12-21(13-11-16)17(23)20-15-8-6-14(19)7-9-15/h6-9,16H,10-13H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWQFBJNRXFCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2OSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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